![molecular formula C12H9BrF3N3 B3027521 N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1312534-99-8](/img/structure/B3027521.png)
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. BPTP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Reactivity
Pyrimidine derivatives have been extensively explored for their versatile chemical reactivity and potential as intermediates in the synthesis of heterocyclic compounds. For instance, the synthesis of various heterocyclic systems, such as pyridopyrimidinones and triazolopyrimidinones, showcases the reactivity of pyrimidine analogs in forming complex structures (R. Toplak et al., 1999). These methodologies can be applied to synthesize derivatives of "N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine," potentially yielding novel compounds with unique properties.
properties
IUPAC Name |
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3N3/c1-7-4-8(13)6-9(5-7)18-11-17-3-2-10(19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYYUOGLULSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175984 | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312534-99-8 | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312534-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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